3-Methyl-4-phenylbutan-2-one

Description

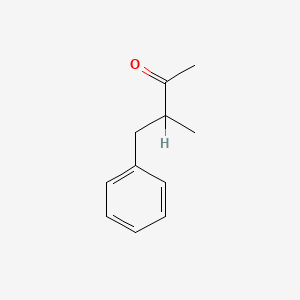

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHRTTZJTORGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883863 | |

| Record name | 2-Butanone, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-27-8 | |

| Record name | 3-Methyl-4-phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-methyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3-Methyl-4-phenylbutan-2-one

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-4-phenylbutan-2-one

Introduction

This compound, with the CAS Registry Number 2550-27-8, is a ketone derivative of significant interest in various scientific fields, including medicine, the chemical industry, and electronics.[1][2] Its molecular structure, featuring a phenyl group attached to a methyl-substituted butanone chain, imparts a unique combination of aromatic and aliphatic characteristics. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis methodologies, and analytical protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The fundamental structure of this compound is key to understanding its properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [3] |

| Molecular Weight | 162.23 g/mol | [4][5] |

| CAS Number | 2550-27-8 | [3] |

| EINECS Number | 219-849-5 | [3] |

| IUPAC Name | This compound | [3][5] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Boiling Point | 236.0 ± 9.0 °C at 760 mmHg | [4] |

| Vapor Pressure | 0.0486 mmHg at 25°C | [3] |

| Enthalpy of Vaporization | 47.27 kJ/mol | [3] |

| Refractive Index | 1.498 | [3] |

| Molar Refractivity | 49.68 cm³ | [3] |

| Polar Surface Area | 17.07 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |

Synthesis and Reactivity

Synthetic Pathways

The most common and industrially applicable synthesis of this compound involves a two-step process starting from 2-butanone and benzaldehyde.[6]

-

Aldol Condensation: The synthesis initiates with an acid-catalyzed aldol condensation of 2-butanone and benzaldehyde.[6] This reaction forms the intermediate, 3-methyl-4-phenyl-3-en-2-one. The choice of an acid catalyst, such as hydrochloric acid or sulfuric acid, is critical for promoting the condensation while minimizing side reactions.[6]

-

Catalytic Hydrogenation: The unsaturated intermediate is then reduced to the target compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][6] The reaction conditions, such as temperature and pressure, are optimized to ensure complete reduction of the carbon-carbon double bond without affecting the carbonyl group or the phenyl ring.[1][6]

An alternative approach involves the acetoacetic ester synthesis, a classic method in organic chemistry for forming new carbon-carbon bonds and a keto group.[7] This multi-step process includes:

-

Deprotonation of the acetoacetic ester.[7]

-

Sequential nucleophilic substitution with benzyl bromide and methyl bromide.[7]

-

Acidic hydrolysis and subsequent decarboxylation to yield the final product.[7]

Caption: Synthesis workflow for this compound.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by its ketone functional group and the phenyl ring.

-

Carbonyl Group: The ketone's carbonyl group is susceptible to nucleophilic addition reactions. It can be reduced to the corresponding secondary alcohol, 3-methyl-4-phenylbutan-2-ol, using reducing agents like sodium borohydride.

-

α-Hydrogens: The presence of hydrogens on the carbons alpha to the carbonyl group allows for enolate formation under basic conditions, enabling further alkylation or condensation reactions.

-

Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions must be carefully controlled to avoid reactions at the ketone.

Currently, detailed data on its chemical stability and hazardous reactions is limited.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common industrial synthesis method.[1][6]

Part A: Preparation of 3-Methyl-4-phenyl-3-en-2-one

-

Setup: In a well-ventilated fume hood, equip a reaction kettle with a mechanical stirrer, a dropping funnel, and a heating mantle with a temperature controller.

-

Charging Reactants: Charge the reactor with 2-butanone and an acid catalyst (e.g., concentrated hydrochloric acid). The mass ratio of catalyst to 2-butanone should be approximately 30:100.[6]

-

Initiating Reaction: Begin stirring and heat the mixture to 60°C.

-

Addition of Benzaldehyde: Add benzaldehyde dropwise from the dropping funnel. The mass ratio of benzaldehyde to 2-butanone should be controlled.[6]

-

Reaction Completion: After the addition is complete, raise the temperature to approximately 78°C and maintain it for 2-5 hours.[6] Monitor the reaction progress by gas chromatography to track the consumption of benzaldehyde. The reaction is considered complete when the benzaldehyde content is less than 0.5%.[6]

-

Work-up: Cool the reaction mixture and proceed with purification, which may involve neutralization, extraction, and recrystallization to obtain the pure intermediate.[6]

Part B: Hydrogenation to this compound

-

Setup: Use a hydrogenation reactor suitable for handling flammable solvents and hydrogen gas under pressure.

-

Charging Reactor: Add the purified 3-methyl-4-phenyl-3-en-2-one, a solvent (such as tetrahydrofuran or methanol), and a 5% Pd/C catalyst to the reactor.[1][6]

-

Hydrogenation: Seal the reactor, replace the air with hydrogen, and pressurize to 0.4-0.5 MPa. Heat the mixture to 40-50°C with stirring.[1][6]

-

Monitoring: Track the reaction's progress using high-performance liquid chromatography (HPLC). The reaction typically takes 4-5 hours.[1][6]

-

Isolation: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by distillation to achieve a purity of over 99%.[6]

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of the synthesized this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC-MS Instrument Setup:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Injector: Set to a temperature of 250°C and use a split or splitless injection mode.

-

Carrier Gas: Use helium at a constant flow rate.

-

MS Detector: Set the transfer line temperature to 280°C. Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Retention Time: The retention time of the main peak should be consistent with that of a reference standard.

-

Mass Spectrum: The fragmentation pattern in the mass spectrum should be compared with a library spectrum (e.g., NIST) to confirm the structure. Key fragments for this compound would include the molecular ion peak and fragments corresponding to the loss of various parts of the molecule.

-

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Available data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR data are available and provide detailed information about the hydrogen and carbon framework of the molecule.[5]

-

Mass Spectrometry (MS): GC-MS data provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the compound's identity.[5]

Conclusion

This compound is a valuable compound with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its structure can be readily confirmed using modern analytical techniques. This guide provides the foundational knowledge necessary for researchers and scientists to effectively work with and utilize this compound in their respective fields.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 2550-27-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Methyl-4-phenyl-2-butanone | CAS#:2550-27-8 | Chemsrc [chemsrc.com]

- 5. 2-Butanone, 3-methyl-4-phenyl- | C11H14O | CID 102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]

- 7. homework.study.com [homework.study.com]

- 8. echemi.com [echemi.com]

3-Methyl-4-phenylbutan-2-one molecular structure and weight

An In-depth Technical Guide to 3-Methyl-4-phenylbutan-2-one: Molecular Structure and Weight

Compound Identification and Overview

This compound is a ketone derivative that serves as a valuable intermediate in various fields, including medicine and the chemical industry.[1] Its proper identification and characterization are paramount for its application in further synthetic processes. This guide provides a detailed examination of its molecular structure and the analytical methodologies required for its unambiguous confirmation.

The compound is systematically named this compound according to IUPAC nomenclature.[2][3] It is also commonly referred to as 3-Methyl-4-phenyl-2-butanone.[3][4] For precise identification in databases and regulatory documents, its CAS Registry Number is 2550-27-8.[1][2][3][4][5]

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 2550-27-8 | [2][3][4] |

| Molecular Formula | C11H14O | [2][3][4][5] |

| Canonical SMILES | CC(CC1=CC=CC=C1)C(=O)C | [2][3] |

| InChI Key | YEHRTTZJTORGJL-UHFFFAOYSA-N | [2][3] |

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a four-carbon butanone backbone. A methyl group is attached at the C3 position, and a phenyl group is linked to the C4 position via a methylene bridge. This arrangement results in a chiral center at the C3 carbon.

Structural Diagram

The 2D molecular structure, highlighting its key functional groups, can be visualized as follows:

References

- 1. This compound | 2550-27-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Butanone, 3-methyl-4-phenyl- | C11H14O | CID 102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-4-phenyl-2-butanone | CAS#:2550-27-8 | Chemsrc [chemsrc.com]

- 5. 2550-27-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

1H NMR and 13C NMR spectra of 3-Methyl-4-phenylbutan-2-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methyl-4-phenylbutan-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into molecular structure.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a ketone featuring diverse proton and carbon environments. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental protocols, offering a practical framework for structural elucidation. We will delve into the causality behind spectral features, present a self-validating experimental workflow, and ground all claims in authoritative references.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. By applying radiofrequency pulses, we can excite the nuclei from a lower to a higher energy state. The frequency required for this transition and the subsequent relaxation process are detected, generating an NMR spectrum.[1]

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows us to differentiate between non-equivalent nuclei within a molecule. Furthermore, interactions between the spins of neighboring nuclei lead to signal splitting, or spin-spin coupling , which provides critical information about molecular connectivity.[2]

Structural Analysis of this compound

To interpret the NMR spectra, we must first analyze the molecule's structure to identify the unique proton and carbon environments.

-

Molecular Formula: C₁₁H₁₄O

-

Structure: The molecule contains a phenyl ring, a ketone carbonyl group, a chiral center at C3, a methylene group, and two distinct methyl groups.

Diagram of Molecular Structure and Atomic Numbering

Caption: Structure of this compound with atom numbering.

-

Unique Proton (¹H) Environments:

-

H1: The three protons of the methyl group attached to the carbonyl (C1).

-

H3: The single proton on the chiral center (C3).

-

C3-CH₃: The three protons of the methyl group at C3.

-

H4: The two benzylic protons on C4. Due to the adjacent chiral center, these protons are diastereotopic and thus chemically non-equivalent.

-

Ar-H: The five protons on the phenyl ring. Protons at the ortho, meta, and para positions are chemically distinct.

-

-

Unique Carbon (¹³C) Environments:

-

C1: The methyl carbon adjacent to the carbonyl.

-

C2: The carbonyl carbon.

-

C3: The methine carbon (chiral center).

-

C3-CH₃: The methyl carbon attached to C3.

-

C4: The methylene (benzylic) carbon.

-

C-ipso: The phenyl carbon directly attached to C4.

-

C-ortho: The two ortho carbons of the phenyl ring.

-

C-meta: The two meta carbons of the phenyl ring.

-

C-para: The single para carbon of the phenyl ring.

-

Experimental Protocol: Sample Preparation and Data Acquisition

The quality of an NMR spectrum is critically dependent on meticulous sample preparation.[3] This protocol outlines a self-validating system for obtaining high-resolution spectra.

Diagram of the NMR Experimental Workflow

Caption: A standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. The final volume should be approximately 0.6 mL, corresponding to a solution height of about 4 cm in a standard 5 mm NMR tube.[4]

-

Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial. To ensure optimal magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[5] Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can be used for referencing.

-

Data Acquisition:

-

Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" by adjusting shim coils to maximize its homogeneity, resulting in sharp, well-resolved peaks.

-

¹H Spectrum: A standard one-pulse experiment is typically sufficient. The number of scans (NS) can be increased for dilute samples to improve the signal-to-noise ratio.

-

¹³C Spectrum: A proton-decoupled experiment is standard, which results in a single sharp peak for each unique carbon atom.[2] Due to the low natural abundance and smaller magnetic moment of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Splitting |

| H1 (CH₃-C=O) | 3H | ~ 2.1 | Singlet (s) | N/A | Adjacent to an electron-withdrawing carbonyl group. No adjacent protons, hence a singlet.[6] |

| C3-CH₃ | 3H | ~ 1.1 | Doublet (d) | ~ 7 | Coupled to the single proton at H3 (n+1 = 1+1 = 2). Shielded position. |

| H4a, H4b (CH₂) | 2H | ~ 2.6 - 3.0 | 2 x Doublet of Doublets (dd) | J(H4a,H4b) ≈ 14 (geminal), J(H4,H3) ≈ 6-8 (vicinal) | Benzylic position deshields these protons. They are diastereotopic, splitting each other and also being split by H3. |

| H3 (CH) | 1H | ~ 2.8 - 3.2 | Multiplet (m) | ~ 7 (from C3-CH₃), ~ 6-8 (from H4) | Deshielded by both the carbonyl and phenyl groups. Split by three C3-CH₃ protons and two H4 protons. |

| Ar-H | 5H | ~ 7.1 - 7.3 | Multiplet (m) | N/A | Protons on the aromatic ring typically resonate in this region due to the ring current effect. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C2 (C=O) | ~ 212 | Carbonyl carbons are highly deshielded due to the electronegativity of oxygen and resonance effects, appearing far downfield.[7] |

| C-ipso | ~ 139 | Aromatic quaternary carbon, slightly deshielded. |

| C-ortho, C-meta, C-para | ~ 126 - 129 | Standard range for protonated aromatic carbons. |

| C3 (CH) | ~ 50 | Aliphatic carbon deshielded by the adjacent carbonyl group. |

| C4 (CH₂) | ~ 45 | Benzylic carbon, shifted downfield by the phenyl group. |

| C1 (CH₃-C=O) | ~ 29 | Methyl carbon adjacent to the carbonyl group.[7] |

| C3-CH₃ | ~ 16 | Shielded aliphatic methyl carbon. |

Note on DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) would be invaluable to definitively assign the CH, CH₂, and CH₃ signals in the aliphatic region. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 would only show CH signals.[8]

Conclusion

The structural elucidation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides detailed connectivity information through spin-spin coupling patterns, while the ¹³C NMR spectrum confirms the number of unique carbon environments. By correlating the predicted chemical shifts and multiplicities with the known effects of functional groups like ketones and phenyl rings, an unambiguous assignment of the molecular structure is possible. The experimental workflow detailed herein provides a robust and reliable method for obtaining high-quality data, which is the cornerstone of accurate spectral interpretation in research and industrial applications.

References

- 1. microbenotes.com [microbenotes.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. organomation.com [organomation.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

mass spectrometry analysis of 3-Methyl-4-phenylbutan-2-one

An In-depth Technical Guide to the Mass Spectrometric Analysis of 3-Methyl-4-phenylbutan-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (CAS: 2550-27-8), a ketone of interest in chemical synthesis and forensic analysis. We delve into the foundational principles and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). This document furnishes detailed, field-proven experimental protocols, an exhaustive examination of fragmentation pathways, and comparative data to guide researchers, analytical chemists, and drug development professionals in achieving robust and reliable characterization of this compound.

Introduction and Analytical Imperative

This compound is a valuable organic intermediate whose precise identification and quantification are critical.[1] As with many keto-phenethylamines, its structural elucidation and trace-level detection necessitate the high sensitivity and specificity of mass spectrometry.[2] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often dictated by the sample matrix, required sensitivity, and the need for isomeric separation.[3] This guide provides the causal logic behind methodological choices to empower scientists to select and optimize the appropriate analytical strategy.

Compound Profile:

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₁₁H₁₄O[4]

-

Molecular Weight: 162.23 g/mol [4]

-

Monoisotopic Mass: 162.1045 Da[5]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Rationale and Application

GC-MS is the quintessential technique for analyzing volatile and thermally stable, non-polar to semi-polar compounds.[3] this compound fits these criteria, making GC-MS an excellent choice for its analysis, particularly in matrices like seized powders or organic synthesis reaction mixtures. Electron Ionization (EI) at 70 eV is a highly reproducible, hard ionization technique that induces extensive fragmentation. This creates a detailed, fingerprint-like mass spectrum that is ideal for library matching and unambiguous identification.[6]

Detailed Experimental Protocol: GC-MS

-

Sample Preparation (Organic Matrix):

-

Accurately weigh approximately 1 mg of the sample material.

-

Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, methanol, or dichloromethane).

-

Vortex for 30 seconds to ensure complete dissolution.

-

If necessary, dilute the sample to a final concentration of approximately 1-10 µg/mL to avoid column and detector saturation.

-

Transfer the final solution to a 2 mL autosampler vial for analysis.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

GC Column: A non-polar or medium-polarity column is recommended. A common choice is an HP-5ms (5% Phenyl Methyl Siloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-450.

-

EI Fragmentation Analysis

Under EI conditions, this compound (m/z 162) undergoes predictable fragmentation, primarily driven by the stability of the resulting carbocations. The key fragmentation mechanisms include alpha-cleavage adjacent to the carbonyl group and benzylic cleavage.[7]

The most significant fragments are:

-

m/z 91 (Base Peak): This highly stable tropylium ion (C₇H₇⁺) is formed via cleavage of the C-C bond beta to the phenyl group, followed by rearrangement. Its presence is a strong indicator of a benzyl moiety.

-

m/z 43: This corresponds to the acetyl cation (CH₃CO⁺) formed by alpha-cleavage between the carbonyl carbon and the adjacent chiral carbon.

-

m/z 119: Resulting from the loss of an acetyl radical (•COCH₃) via alpha-cleavage, leaving the C₈H₁₁⁺ fragment.

-

m/z 71: This fragment can arise from a secondary alpha-cleavage with charge retention on the C₄H₇O⁺ fragment.

-

m/z 105: Formed by the loss of the C₄H₉O• radical, leaving the stable benzyl cation precursor C₈H₉⁺.

Visualization: EI Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Summary of Characteristic EI Fragments

| m/z | Proposed Ion Structure | Fragmentation Mechanism | Relative Abundance |

| 162 | [C₁₁H₁₄O]⁺• | Molecular Ion | Low |

| 119 | [C₈H₁₁]⁺ | Alpha-cleavage (Loss of •COCH₃) | Moderate |

| 105 | [C₈H₉]⁺ | Benzylic cleavage | Moderate |

| 91 | [C₇H₇]⁺ | Benzylic cleavage with rearrangement | High (Base Peak) |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (Loss of C₈H₁₁) | High |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

Rationale and Application

LC-MS/MS is the preferred method for analyzing compounds in complex biological matrices (e.g., plasma, urine) or when high sensitivity is paramount.[8] Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[9] This precursor ion can then be isolated and fragmented in a collision cell (tandem MS or MS/MS), producing characteristic product ions that are used for highly selective and sensitive quantification via Multiple Reaction Monitoring (MRM).[9]

Detailed Experimental Protocol: LC-MS/MS

-

Sample Preparation ("Dilute and Shoot" for simple matrices):

-

To 100 µL of a sample solution, add 900 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Add an appropriate internal standard if quantitative analysis is required.

-

Vortex to mix thoroughly.

-

Transfer to an autosampler vial for injection.

-

Note: For complex matrices like plasma or urine, a Solid-Phase Extraction (SPE) or protein precipitation step is required for sample clean-up.[8]

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

LC Column: A C18 reversed-phase column is ideal (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm particle size).

-

Column Temperature: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-1 min: 10% B.

-

1-7 min: Ramp to 95% B.

-

7-8 min: Hold at 95% B.

-

8-8.1 min: Return to 10% B.

-

8.1-10 min: Re-equilibration at 10% B.

-

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

IonSpray Voltage: +5500 V.

-

Source Temperature: 500°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) after initial product ion scan for transition identification.

-

ESI-MS/MS Fragmentation Analysis

In positive ESI mode, this compound forms a stable protonated molecule, [M+H]⁺, at m/z 163 . Collision-Induced Dissociation (CID) of this precursor ion yields fragments through the loss of stable neutral molecules.

Key product ions from the m/z 163 precursor include:

-

m/z 105: This prominent ion corresponds to the loss of a neutral acetone molecule (58 Da). This is a characteristic fragmentation for protonated beta-methyl ketones.

-

m/z 91: The stable tropylium ion is readily formed following the loss of acetone and subsequent rearrangement.

-

m/z 77: Represents the phenyl cation, arising from further fragmentation of the m/z 105 or m/z 91 ions.

Visualization: ESI-MS/MS Fragmentation Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. unodc.org [unodc.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Butanone, 3-methyl-4-phenyl- | C11H14O | CID 102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

infrared (IR) spectroscopy of 3-Methyl-4-phenylbutan-2-one

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methyl-4-phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a ketone of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a carbonyl group, an alkyl framework, and a phenyl ring, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides critical information about the functional groups and bonding within a molecule. This guide offers a comprehensive exploration of the IR spectroscopy of this compound, from fundamental principles to practical experimental protocols and data interpretation. As a self-validating system, the principles and procedures outlined herein are designed to ensure the generation of accurate and reproducible spectroscopic data, a cornerstone of scientific integrity in research and development.[1]

Part 1: Fundamental Principles of Infrared Spectroscopy

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes. When the frequency of the IR radiation matches the frequency of a specific molecular vibration, the molecule absorbs the radiation, and this absorption is detected by the spectrometer. The resulting IR spectrum is a plot of absorbance or transmittance versus the wavenumber (cm⁻¹) of the radiation.

Molecular vibrations can be categorized into two main types:

-

Stretching Vibrations: These involve a change in the distance between two bonded atoms along the bond axis.

-

Bending Vibrations: These involve a change in the angle between two bonds.

The number of possible vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms in the molecule.[2] Each of these modes can potentially absorb IR radiation, giving rise to a complex spectrum that is unique to the molecule, often referred to as its "molecular fingerprint."

Part 2: Structural Analysis and Predicted IR Spectrum of this compound

To predict the IR spectrum of this compound, we must first analyze its molecular structure and identify the key functional groups and bond types that will give rise to characteristic absorption bands.

Caption: Molecular structure of this compound.

Ketone Carbonyl (C=O) Group

The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the C=O stretching vibration. For a saturated aliphatic ketone like this compound, where the carbonyl group is not in conjugation with the phenyl ring, this peak is expected to appear in the range of 1700-1725 cm⁻¹ .[1][3] This absorption is typically very strong and sharp.

Alkyl C-H Bonds

The molecule contains several sp³ hybridized C-H bonds in its methyl and methylene groups. These will give rise to:

-

C-H Stretching Vibrations: Strong to medium intensity bands in the region of 2850-3000 cm⁻¹ .

-

C-H Bending Vibrations: Medium intensity bands in the region of 1350-1470 cm⁻¹ .

Phenyl Group

The monosubstituted phenyl group contributes several characteristic bands to the spectrum:

-

Aromatic C-H Stretching: These occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the range of 3000-3100 cm⁻¹ .[4][5][6] These bands are usually of weak to medium intensity.

-

Aromatic C=C Stretching: The stretching vibrations within the aromatic ring produce a series of medium to strong intensity bands in the 1400-1600 cm⁻¹ region.[4][5][7] Often, two distinct peaks are observed around 1600 cm⁻¹ and 1475-1500 cm⁻¹.[5][7]

-

Out-of-Plane (OOP) C-H Bending: These strong absorptions are highly diagnostic of the substitution pattern on the aromatic ring.[4][7] For a monosubstituted benzene ring, two strong bands are expected: one in the range of 730-770 cm⁻¹ and another around 690-710 cm⁻¹ .[7][8]

-

Overtone/Combination Bands: A series of weak bands may appear in the 1660-2000 cm⁻¹ region.[4][5] While weak, the pattern of these bands can also be indicative of the ring's substitution pattern.[4]

Summary of Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group/Bond | Vibrational Mode | Expected Intensity |

| 3000-3100 | Aromatic C-H | Stretch | Medium to Weak |

| 2850-3000 | Alkyl C-H | Stretch | Strong |

| 1700-1725 | Ketone C=O | Stretch | Strong, Sharp |

| 1660-2000 | Aromatic Ring | Overtone/Combination | Weak |

| 1450-1600 | Aromatic C=C | In-ring Stretch | Medium to Strong |

| 1350-1470 | Alkyl C-H | Bend | Medium |

| 730-770 | Monosubstituted Phenyl | C-H Out-of-Plane Bend | Strong |

| 690-710 | Monosubstituted Phenyl | C-H Out-of-Plane Bend | Strong |

Part 3: Experimental Protocol for Acquiring the IR Spectrum

This section provides a standardized operating procedure for acquiring a high-quality IR spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a common and convenient technique for liquid samples.

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

If available, purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

Background Collection:

-

Causality: A background scan is essential to measure the instrument's response and the ambient atmospheric conditions. This spectrum will be subtracted from the sample spectrum to yield the true absorption spectrum of the analyte.

-

Procedure: With the clean, empty ATR crystal in place, initiate the background scan. The instrument will collect and store this reference spectrum.

-

-

Sample Loading:

-

Procedure: Using a clean pipette, place a single drop of liquid this compound directly onto the surface of the ATR crystal. The sample should be sufficient to completely cover the crystal.

-

-

Sample Spectrum Acquisition:

-

Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum where weak peaks are more easily distinguished from baseline noise.

-

Procedure: Initiate the sample scan. A typical acquisition might involve co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer's software will automatically perform a Fourier transform on the collected interferogram and ratio the resulting single-beam sample spectrum against the stored background spectrum. This produces the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Trustworthiness: Proper cleaning is a critical step to ensure the integrity of future analyses.

-

Procedure: After the spectrum is collected, clean the ATR crystal meticulously using a soft, non-abrasive wipe dampened with an appropriate solvent (e.g., isopropanol or acetone), followed by a dry wipe.

-

Part 4: Data Interpretation and Validation

The obtained IR spectrum should be carefully analyzed by correlating the observed absorption bands with the predicted values from Part 2.

-

Primary Functional Group Confirmation:

-

The first and most crucial validation step is to locate the strong, sharp C=O stretching band. Its presence in the ~1715 cm⁻¹ region confirms the presence of a saturated ketone.[3][9] The absence of broad O-H bands around 3300 cm⁻¹ or characteristic aldehyde C-H stretches (~2720 and 2820 cm⁻¹) helps to rule out other carbonyl-containing compounds like carboxylic acids or aldehydes.[1][10]

-

-

Confirmation of Alkyl and Aromatic Moieties:

-

Structural Verification using the Fingerprint Region:

-

The region below 1500 cm⁻¹ is known as the "fingerprint region." This area contains a complex pattern of absorption bands arising from various bending and stretching vibrations. While individual peak assignment can be difficult, the overall pattern is unique to a specific molecule.

-

Pay close attention to the 690-900 cm⁻¹ range. The presence of two strong bands around 750 cm⁻¹ and 700 cm⁻¹ provides strong evidence for the monosubstituted phenyl group.[7][8]

-

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the correlation between molecular structure and IR absorption, researchers can confidently verify the identity and purity of this compound. The systematic approach presented in this guide, combining theoretical prediction, a robust experimental protocol, and detailed data interpretation, provides a framework for achieving accurate and reliable results in a drug development or research setting.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. fiveable.me [fiveable.me]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 8. fiveable.me [fiveable.me]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Methyl-4-phenylbutan-2-one: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Part 1: An Introduction to 3-Methyl-4-phenylbutan-2-one

This compound, a ketone derivative with the chemical formula C₁₁H₁₄O, holds a significant position as a versatile intermediate in various scientific domains, including medicine, the chemical industry, and electronics.[1][2][3] Its molecular structure, featuring a phenyl group attached to a methylated butanone backbone, provides a unique scaffold for the synthesis of more complex molecules.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experimental setups, purification procedures, and for understanding its behavior in different chemical environments.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 2550-27-8 | [4] |

| Molecular Formula | C₁₁H₁₄O | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 84-86 °C at 100 Pa | [2] |

| Density | ~1.00 g/cm³ | [5] |

| Solubility | Soluble in many organic solvents | [5] |

| Polar Surface Area | 17.07 Ų | [4] |

| Rotatable Bond Count | 3 | [4] |

Spectral Data and Characterization

Accurate characterization of this compound is paramount for confirming its identity and purity. Below is a summary of its key spectral data.

| Spectroscopic Data | Key Features | Source |

| ¹³C NMR | Signals at δ 212.0, 139.6, 128.9, 128.3, 126.2, 48.7, 38.8, 28.8, 16.2 ppm | [3] |

| Mass Spectrum (GC-MS) | Available from various spectral databases. | [6] |

| Infrared (IR) Spectrum | Characteristic ketone C=O stretch. | [7] |

Part 2: Historical Context and Discovery

While a definitive singular "discovery" of this compound is not prominently documented, its synthesis and study are rooted in the broader exploration of ketone chemistry throughout the 20th century. Early methods for the preparation of similar phenyl-substituted ketones can be traced back to foundational organic chemistry reactions.

Early Synthetic Routes and Key Contributors

References in scientific literature and patents point towards various methods for the synthesis of this compound and related compounds. Notably, a 1974 publication in the Journal of Organic Chemistry titled "The Acid-Induced Reaction of Aryldiazomethanes with Olefins. Mechanism of Reaction" and a 1988 paper in the same journal on the "Mild and Regiospecific Reduction of Masked 1,3-Dicarbonyl Derivatives" provide context for the chemical environment in which such molecules were being investigated.[2] Additionally, a US patent from that era, US3188350, titled "Vapor phase preparation of allyl-substituted ketones," highlights the industrial interest in synthesizing similar chemical structures.[2] These early works laid the groundwork for the more refined and efficient synthetic protocols used today.

Evolution of Synthetic Methodologies

Over the years, the synthesis of this compound has evolved from classical methods to more efficient and scalable processes. The primary drivers for this evolution have been the need for higher purity, improved yields, and the use of less hazardous reagents, particularly for potential industrial applications. The two most prominent synthetic routes are detailed in the following section.

Part 3: Synthesis of this compound: A Detailed Technical Guide

The synthesis of this compound is most commonly achieved through a two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation. An alternative approach utilizes the acetoacetic ester synthesis, offering a different pathway to the target molecule.

Claisen-Schmidt Condensation and Subsequent Hydrogenation

This is a widely used and scalable method for the preparation of this compound.[2][8]

The synthesis begins with an acid-catalyzed Claisen-Schmidt condensation between 2-butanone and benzaldehyde.[2][8] This reaction forms the α,β-unsaturated ketone intermediate, 3-methyl-4-phenyl-3-en-2-butenone. The subsequent step involves the selective hydrogenation of the carbon-carbon double bond of this intermediate to yield the final product, this compound.

Caption: Workflow for the synthesis of this compound.

Step 1: Preparation of 3-methyl-4-phenyl-3-en-2-butenone [2]

-

To a suitable reaction vessel, add 2-butanone and a catalyst such as concentrated hydrochloric acid. The mass ratio of benzaldehyde to 2-butanone is typically in the range of 1:1.5 to 1:5.

-

Stir the mixture and heat to approximately 60°C.

-

Slowly add benzaldehyde dropwise to the reaction mixture.

-

After the addition is complete, raise the temperature to around 78°C and maintain it for the duration of the reaction (typically 2-5 hours).

-

Monitor the reaction progress by gas chromatography to check for the consumption of benzaldehyde.

-

Once the reaction is complete, the crude 3-methyl-4-phenyl-3-en-2-butenone can be purified, for example, by recrystallization from methanol.

Step 2: Preparation of this compound [2][3]

-

In a hydrogenation reactor, combine the purified 3-methyl-4-phenyl-3-en-2-butenone, a solvent such as tetrahydrofuran (THF) or methanol, and a 5% Palladium on carbon (Pd/C) catalyst.

-

Seal the reactor and replace the air with hydrogen gas.

-

Pressurize the reactor with hydrogen (e.g., to 0.4-0.5 MPa) and heat to a temperature between 40-50°C.

-

Maintain the reaction under these conditions with stirring for approximately 4-5 hours.

-

Monitor the reaction by high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

After the reaction is complete, carefully filter the mixture to recover the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation, collecting the fraction at 84-86°C/100 Pa to yield a colorless, transparent liquid with a purity of >99%.[2]

-

Catalyst Choice: While hydrochloric acid is effective for the condensation step, other acids like sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid can also be used.[2] The choice of catalyst can influence reaction time and yield.

-

Solvent for Hydrogenation: Tetrahydrofuran and methanol are common solvents for the hydrogenation step.[3] The selection may depend on the desired reaction temperature and solubility of the intermediate.

-

Purity: Achieving high purity (>99%) in both gas and liquid chromatography is crucial for its application as a pharmaceutical intermediate.[2] Careful purification of both the intermediate and the final product is essential.

Acetoacetic Ester Synthesis

An alternative and classic method for preparing ketones is the acetoacetic ester synthesis.[8]

This synthesis involves the sequential alkylation of ethyl acetoacetate. First, the enolate of ethyl acetoacetate is generated using a strong base like sodium ethoxide. This enolate then undergoes nucleophilic substitution with benzyl bromide. A second deprotonation and subsequent reaction with methyl bromide introduces the methyl group. Finally, acidic hydrolysis and decarboxylation yield this compound.

Caption: Acetoacetic ester synthesis of this compound.

-

Dissolve ethyl acetoacetate in a suitable anhydrous solvent and treat it with one equivalent of a strong base (e.g., sodium ethoxide) to form the enolate.

-

Add one equivalent of benzyl bromide and allow the reaction to proceed to form ethyl 2-benzyl-3-oxobutanoate.

-

Treat the product from the previous step with another equivalent of the strong base to form a new enolate.

-

Add one equivalent of methyl bromide to introduce the methyl group, forming ethyl 2-benzyl-2-methyl-3-oxobutanoate.

-

Heat the resulting ester with aqueous acid to hydrolyze the ester and induce decarboxylation, yielding this compound.

-

Purify the final product using standard techniques such as distillation.

Part 4: Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, with its applications spanning from the development of new pharmaceuticals to the fragrance industry.

Role as a Precursor in Drug Discovery

While specific, named drugs that directly use this compound as a starting material are not widely publicized, the broader class of 4-arylbutan-2-ones are recognized as important starting materials in medicinal chemistry. For instance, they are employed in the synthesis of novel heme oxygenase inhibitors, which are targets for treating conditions involving inflammation and oxidative stress. The structural motif of this compound makes it an attractive precursor for creating libraries of compounds for drug screening and development. Its ketone functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.

Connection to the Fragrance and Flavor Industry

The unsaturated precursor to this compound, namely 3-methyl-4-phenyl-3-buten-2-one, is recognized for its organoleptic properties. It is described as having a fruity, berry, and camphor-like odor and is used as a flavoring and fragrance agent.[9] While this compound itself is not primarily used for its scent, its synthesis is directly linked to the production of this valuable fragrance component. This connection highlights the broader industrial relevance of the synthetic pathways discussed.

Part 5: Conclusion

This compound is a chemical compound with a rich history rooted in the fundamental principles of organic synthesis. The development of efficient and scalable synthetic routes, such as the Claisen-Schmidt condensation followed by hydrogenation, has made this compound readily accessible for a range of applications. Its significance as a versatile intermediate, particularly in the pharmaceutical and chemical industries, underscores the importance of continued research into its synthesis and potential uses. This guide provides a comprehensive overview for researchers and professionals, aiming to facilitate a deeper understanding and broader application of this valuable chemical entity.

References

- 1. This compound | 2550-27-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Butanone, 3-methyl-4-phenyl- | C11H14O | CID 102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound 3-Methyl-4-phenyl-3-buten-2-one (FDB008182) - FooDB [foodb.ca]

- 7. homework.study.com [homework.study.com]

- 8. 3-benzylidene-2-butanone [thegoodscentscompany.com]

- 9. 3-Methyl-4-phenyl-3-buten-2-one | C11H12O | CID 5370646 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 3-Methyl-4-phenylbutan-2-one via acetoacetic ester

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-phenylbutan-2-one via Acetoacetic Ester Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction

The acetoacetic ester synthesis is a cornerstone of synthetic organic chemistry, providing a robust and versatile pathway for the formation of α-substituted and α,α-disubstituted methyl ketones.[1][2] Its enduring relevance in both academic and industrial laboratories stems from its reliability and the synthetic utility of converting a simple β-ketoester, ethyl acetoacetate, into more complex ketone structures.[3][4] This guide provides a comprehensive, in-depth exploration of the synthesis of a specific dialkylated ketone, this compound, a compound with applications in fine chemicals and as a pharmaceutical intermediate.[5][6][7]

We will dissect the synthesis from first principles, examining the mechanistic underpinnings of each step, from the crucial formation of a stabilized enolate to the final decarboxylation that yields the target ketone.[8] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring both technical accuracy and practical applicability. The overall workflow is a sequential process involving enolate formation, two distinct alkylation steps, and a final hydrolysis and decarboxylation sequence.[9][10]

Core Principles and Reaction Mechanism

The efficacy of the acetoacetic ester synthesis hinges on the unique chemical properties of ethyl acetoacetate. The α-hydrogens, positioned between two electron-withdrawing carbonyl groups, exhibit significant acidity (pKa ≈ 11), facilitating their removal by a moderately strong base to form a highly stabilized, nucleophilic enolate.[11][12][13] This enolate is the key reactive intermediate for subsequent carbon-carbon bond formation.

The synthesis of this compound proceeds through three primary stages:

-

Enolate Formation : A base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetoacetate.[14][15] The choice of ethoxide is critical; using an alkoxide that matches the ester's alcohol component prevents transesterification, a side reaction that would complicate the product mixture.[13] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and both carbonyl oxygen atoms.[16]

-

Sequential Alkylation : The synthesis of this compound requires the introduction of two different alkyl groups—methyl and benzyl—onto the α-carbon. This is achieved through two successive cycles of deprotonation and alkylation.[1][17] Each alkylation step proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the enolate carbanion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[14][18] For this synthesis, the sequence involves reaction with a methyl halide (e.g., methyl iodide) followed by a benzyl halide (e.g., benzyl bromide).[9] The SN2 nature of this step dictates that primary or methyl halides are the best substrates to avoid competing elimination reactions.[14]

-

Hydrolysis and Decarboxylation : The final stage transforms the synthesized dialkylated β-ketoester into the target methyl ketone. The ester is first hydrolyzed (saponified) under basic or acidic conditions to yield a β-keto acid intermediate.[19][20] This intermediate is thermally unstable and, upon gentle heating, readily undergoes decarboxylation—the loss of a molecule of carbon dioxide—through a concerted, six-membered cyclic transition state to produce an enol, which rapidly tautomerizes to the more stable ketone product.[21][22]

Visualizing the Synthetic Workflow

The entire process can be visualized as a logical sequence of transformations, each building upon the last to construct the final molecule.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology. All operations involving sodium metal and anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

Part A: Synthesis of Ethyl 2-acetyl-2-methyl-3-phenylpropanoate

-

Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 250 mL of absolute ethanol.[20] Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. The complete dissolution of sodium may take several hours.[20] Causality: Sodium reacts exothermically with ethanol to form sodium ethoxide in situ. Absolute ethanol is crucial to prevent the violent reaction of sodium with water.

-

First Enolate Formation: Once all the sodium has dissolved and the solution has cooled to room temperature, add 65.0 g (0.5 mol) of ethyl acetoacetate dropwise with continuous stirring.[20]

-

First Alkylation (Methylation): To the resulting solution of sodioacetoacetic ester, add 71.0 g (0.5 mol) of methyl iodide dropwise via the dropping funnel. An exothermic reaction will occur. Maintain gentle reflux by external heating for 2-3 hours, or until the reaction mixture is neutral to moist litmus paper. Causality: Neutral pH indicates the consumption of the basic enolate, signaling the completion of the alkylation.

-

Second Enolate Formation: Prepare a fresh solution of sodium ethoxide by dissolving another 11.5 g (0.5 mol) of sodium in 250 mL of absolute ethanol in a separate flask. Once cooled, add this solution to the reaction mixture from the previous step.

-

Second Alkylation (Benzylation): Add 85.5 g (0.5 mol) of benzyl bromide dropwise to the reaction mixture. Reflux the mixture with stirring for 6-10 hours, until the solution is again neutral to moist litmus paper.[14]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The precipitated sodium salts (NaI and NaBr) are removed by filtration.[20] Wash the salt cake with a small amount of cold absolute ethanol and combine the washings with the filtrate. Remove the ethanol from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure, to yield the crude dialkylated ester.[14]

Part B: Hydrolysis and Decarboxylation to this compound

-

Saponification: Transfer the crude dialkylated ester to a suitable flask and add 500 mL of a 10% aqueous sodium hydroxide solution. Reflux the mixture for 4-6 hours, or until the oily ester layer has completely disappeared, indicating complete hydrolysis.[20]

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify by slowly adding 20% sulfuric acid until the solution is strongly acidic (pH ~1-2), confirmed with litmus or pH paper. This step protonates the carboxylate and neutralizes excess base. Carbon dioxide will evolve during this step.

-

Decarboxylation and Extraction: Gently heat the acidic mixture on a steam bath or in a water bath at approximately 100°C until the evolution of CO₂ ceases. This completes the decarboxylation.[17] After cooling, transfer the mixture to a separatory funnel and extract the product with two 100 mL portions of diethyl ether.

-

Purification: Combine the ether extracts, wash with a saturated sodium bicarbonate solution, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by vacuum distillation.[14]

Quantitative Data and Reaction Parameters

| Step | Reactant / Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |

| A-1 | Sodium | 22.99 | 11.5 | 0.5 | 1.0 |

| Absolute Ethanol | 46.07 | ~200 | - | Solvent | |

| A-2 | Ethyl Acetoacetate | 130.14 | 65.0 | 0.5 | 1.0 |

| A-3 | Methyl Iodide | 141.94 | 71.0 | 0.5 | 1.0 |

| A-4 | Sodium | 22.99 | 11.5 | 0.5 | 1.0 |

| Absolute Ethanol | 46.07 | ~200 | - | Solvent | |

| A-5 | Benzyl Bromide | 171.04 | 85.5 | 0.5 | 1.0 |

| B-1 | Sodium Hydroxide | 40.00 | 50.0 | 1.25 | 2.5 (Excess) |

| B-2 | Sulfuric Acid (conc.) | 98.08 | - | - | Add to pH 1-2 |

Visualizing the Chemical Mechanism

The detailed transformation from the starting β-ketoester to the final ketone product involves several key intermediates and a characteristic cyclic transition state for the decarboxylation step.

Caption: Key steps in the acetoacetic ester synthesis of the target ketone.

Product Characterization and Analysis

Confirmation of the final product, this compound, relies on standard analytical techniques.

-

Physical Properties: The compound is a liquid at room temperature.[23]

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a doublet for the methyl group adjacent to the chiral center, a singlet for the acetyl methyl group, a multiplet for the methine proton, and signals for the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the ketone carbonyl carbon (~200-210 ppm), signals for the aromatic carbons, and distinct signals for the aliphatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the product.

-

References

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. homework.study.com [homework.study.com]

- 5. Page loading... [guidechem.com]

- 6. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]

- 7. 2-Butanone, 3-methyl-4-phenyl- | C11H14O | CID 102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets-global.website-files.com [assets-global.website-files.com]

- 9. homework.study.com [homework.study.com]

- 10. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 11. askthenerd.com [askthenerd.com]

- 12. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 13. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. pharmaxchange.info [pharmaxchange.info]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 19. aklectures.com [aklectures.com]

- 20. benchchem.com [benchchem.com]

- 21. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 22. youtube.com [youtube.com]

- 23. Page loading... [wap.guidechem.com]

theoretical and computational studies of 3-Methyl-4-phenylbutan-2-one

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Methyl-4-phenylbutan-2-one

This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, a ketone derivative with applications in the pharmaceutical and chemical industries.[1] Recognizing the limited availability of specific computational studies on this molecule, this document outlines a robust, multi-faceted computational workflow. This workflow is designed to elucidate the structural, electronic, and dynamic properties of this compound, thereby providing valuable insights for researchers, scientists, and drug development professionals.

This compound, with the chemical formula C₁₁H₁₄O, is a ketone that serves as a key intermediate in various chemical syntheses.[1] Its structure, featuring a chiral center and a flexible side chain, suggests a rich conformational landscape and the potential for stereoselective interactions. Understanding these properties at a molecular level is crucial for optimizing its synthesis, predicting its reactivity, and exploring its potential biological activities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These experimental and computationally derived values provide a baseline for the theoretical models discussed in this guide.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | --INVALID-LINK--[2] |

| Molecular Weight | 162.23 g/mol | --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| CAS Number | 2550-27-8 | --INVALID-LINK--[2] |

| Polar Surface Area | 17.07 Ų | --INVALID-LINK--[3] |

| Rotatable Bond Count | 3 | --INVALID-LINK--[3] |

Synthesis Overview

The primary synthesis route for this compound involves the acid-catalyzed reaction of 2-butanone and benzaldehyde to form the intermediate 3-methyl-4-phenyl-3-en-2-one, followed by reduction.[4] Alternative methods, such as the acetoacetic ester synthesis, have also been described.[5] A generalized workflow for its synthesis is depicted below.

Caption: Generalized synthesis workflow for this compound.

Computational Methodology: A Tripartite Approach

To gain a comprehensive understanding of this compound, we propose a tripartite computational approach, integrating Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Molecular Docking. This strategy allows for a multi-scale investigation, from the electronic structure to its behavior in a biological environment.

Caption: Proposed tripartite computational workflow for this compound.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.[6] It provides a good balance between accuracy and computational cost, making it ideal for studying the properties of medium-sized organic molecules.

Due to its three rotatable bonds, this compound can adopt multiple conformations. Identifying the low-energy conformers is essential for understanding its behavior.

Protocol:

-

Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures.[7]

-

DFT Optimization: Optimize the geometry of the identified low-energy conformers using DFT. A suitable level of theory would be B3LYP with a 6-31G(d) basis set, which is widely used for organic molecules.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Relative Energy Calculation: Determine the relative energies of the conformers to identify the most stable structures.

DFT can be used to predict various spectroscopic properties, which can be compared with experimental data for validation of the computational model.[8][9]

Protocol:

-

IR Spectrum: The vibrational frequencies calculated in the previous step can be used to generate a theoretical infrared (IR) spectrum. The characteristic C=O stretching frequency of the ketone group is of particular interest.[8]

-

NMR Spectrum: Calculate the nuclear magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO) to predict the ¹H and ¹³C NMR chemical shifts.[8][9]

The reactivity of the ketone can be explored by calculating various electronic descriptors. Furthermore, the potential for keto-enol tautomerism can be investigated.[2][10]

Protocol:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's susceptibility to nucleophilic and electrophilic attack.

-

Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich and electron-poor regions of the molecule.

-

Tautomerism Investigation: Optimize the geometry of the corresponding enol tautomer and the transition state connecting the keto and enol forms.[10] This will allow for the calculation of the activation energy and the equilibrium constant for the tautomerization process.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the molecule's behavior in a condensed phase, such as in a solvent.[11][12] This is crucial for understanding its conformational flexibility and interactions with its environment.

Protocol:

-

System Setup: Place the lowest-energy conformer of this compound in a simulation box and solvate it with an appropriate solvent model (e.g., TIP3P for water).

-

Parameterization: Assign a suitable force field (e.g., GAFF or OPLS) to describe the intra- and intermolecular interactions.[13]

-

Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

-

Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

-

Analysis: Analyze the trajectory to study conformational changes, hydrogen bonding with the solvent, and to calculate properties like the radial distribution function and solvation free energy.[5][11]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein.[14][15] This is particularly relevant for drug development, where understanding the binding mode of a potential drug molecule is essential.

Protocol:

-

Target Selection: Identify a potential protein target for this compound. Given its structural similarity to some known enzyme inhibitors, a relevant target could be an enzyme with a hydrophobic binding pocket.

-

Ligand and Receptor Preparation: Prepare the 3D structure of the ligand (this compound) and the receptor protein, including adding hydrogen atoms and assigning partial charges.

-

Docking Simulation: Perform the docking using a suitable software package (e.g., AutoDock, Glide, or RosettaLigand).[14] The simulation should explore a defined binding site on the receptor.

-

Pose Analysis and Scoring: Analyze the resulting binding poses and rank them using a scoring function to identify the most likely binding mode.[15] The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor should be visualized and analyzed.

Predicted Outcomes and Their Significance

The proposed computational studies are expected to yield a wealth of information about this compound.

| Computational Method | Predicted Outcome | Significance |

| DFT | - Identification of the most stable conformers- Theoretical IR and NMR spectra- Reactivity indices (HOMO-LUMO gap, ESP)- Energetics of keto-enol tautomerism | - Understanding of the molecule's intrinsic properties- Validation of experimental data- Prediction of chemical reactivity- Insight into potential reaction mechanisms |

| MD Simulations | - Conformational dynamics in solution- Solvation structure and thermodynamics- Diffusion coefficient | - Understanding of the molecule's behavior in a realistic environment- Prediction of solubility- Insight into dynamic processes |

| Molecular Docking | - Preferred binding mode to a protein target- Binding affinity estimation- Identification of key interacting residues | - Hypothesis generation for biological activity- Guidance for the design of new derivatives with improved binding- Initial step in structure-based drug design |

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational workflow for the in-depth study of this compound. By employing a combination of DFT, MD simulations, and molecular docking, researchers can gain a detailed understanding of its structural, electronic, and dynamic properties. The insights gained from these studies will be invaluable for optimizing its synthesis, predicting its reactivity, and exploring its potential as a bioactive molecule. Future work could involve extending these studies to related derivatives, investigating reaction mechanisms in more detail, and validating the computational predictions with experimental data.

References

- 1. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]